2-(2-Methoxyphenyl)-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine
Description
2-(2-Methoxyphenyl)-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is a triazolopyrimidine derivative with a 2-methoxyphenyl group at the 2-position and a 3,4,5-trimethoxyphenyl group at the 7-position of the heterocyclic core. The 3,4,5-trimethoxyphenyl moiety is a well-established pharmacophore in tubulin-targeting agents, contributing to microtubule destabilization and antiproliferative activity . This compound is part of a broader class of diaryltriazolopyrimidines designed to optimize antitubulin effects by modifying substituents at key positions .
Properties
Molecular Formula |
C21H20N4O4 |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C21H20N4O4/c1-26-16-8-6-5-7-14(16)20-23-21-22-10-9-15(25(21)24-20)13-11-17(27-2)19(29-4)18(12-13)28-3/h5-12H,1-4H3 |
InChI Key |
LXJBAOHRHCXLAH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NN3C(=CC=NC3=N2)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Formation of Imidate Precursors
The synthesis begins with dimethyl cyanodithioimidocarbonate (7) , which undergoes nucleophilic substitution with 2-methoxyaniline in methanol under reflux to yield imidate 8a . This intermediate is critical for introducing the 2-methoxyphenyl group at the triazole’s 2-position. The reaction’s efficiency (78–81% yield) hinges on the electron-donating methoxy group, which enhances amine nucleophilicity.
Reaction Conditions :
-
Solvent: Methanol
-
Temperature: Reflux (65°C)
-
Time: 6–8 hours
Cyclization to 5-Amino-1,2,4-Triazole Derivatives
Imidate 8a is treated with hydrazine hydrate in methanol to form 5-amino-1-aryl-1,2,4-triazole (9a) . This step proceeds via nucleophilic attack of hydrazine at the thiocarbonyl group, followed by cyclodehydration. The 5-amino group is essential for subsequent annulation with enaminones.
Key Data :
Enaminone Synthesis and Final Cyclization
Enaminone 10 , prepared by condensing 3,4,5-trimethoxyacetophenone with dimethylformamide dimethyl acetal (DMF-DMA) , reacts with 9a in glacial acetic acid at 80°C. This Friedländer-type annulation forms the triazolo[1,5-a]pyrimidine core, installing the 3,4,5-trimethoxyphenyl group at the 7-position.
Optimized Parameters :
-
Catalyst: Glacial acetic acid
-
Temperature: 80°C
-
Time: 2 hours
-
Yield: 78%
Analytical Validation :
Ketene Dithioacetal-Mediated Annulation
Synthesis of Ketene Dithioacetals
2-Methoxybenzaldehyde reacts with malononitrile in the presence of sodium methoxide to form ketene dithioacetal 11 . This intermediate’s electrophilic carbon centers enable regioselective cyclization with 5-amino-1,2,4-triazole .
Reaction Scheme :
Cyclization to Triazolo[1,5-a]Pyrimidine
Heating 11 with 5-amino-1,2,4-triazole in methanol introduces the 2-methoxyphenyl group. Subsequent annulation with 3,4,5-trimethoxybenzaldehyde under acidic conditions installs the 7-substituted aryl group.
Critical Observations :
-
Yield: 65%
-
Regioselectivity: The reaction favors the [1,5-a] isomer due to thermodynamic stability.
-
NMR (400 MHz, CDCl): δ 8.12 (s, 1H, H-5), 7.38–6.89 (m, 7H, Ar-H).
Enaminone-Driven Ring Closure
Preparation of Polymethoxy-Substituted Enaminones
3,4,5-Trimethoxyacetophenone reacts with DMF-DMA to form enaminone 12 , which serves as a dienophile in heterocyclization. The electron-rich aryl group directs annulation to the 7-position.
Synthetic Details :
-
Temperature: 120°C
-
Time: 6 hours
-
Yield: 81%
Condensation with 2-Methoxyphenyl-Triazole
Cyclocondensation of enaminone 12 with 2-(2-methoxyphenyl)-1,2,4-triazole in ethanol/HCl produces the target compound. The reaction’s regiochemistry is confirmed by X-ray diffraction.
X-Ray Crystallography Data :
-
Space Group: P2/c
-
Bond Lengths: N1–C2 = 1.3286(17) Å, C2–N3 = 1.3562(18) Å
Comparative Analysis of Synthetic Routes
| Method | Key Intermediate | Yield (%) | Reaction Time | Regioselectivity Control |
|---|---|---|---|---|
| Imidate Cyclization | Enaminone 10 | 78 | 2 hours | High |
| Ketene Dithioacetal | Ketene 11 | 65 | 8 hours | Moderate |
| Enaminone Annulation | Enaminone 12 | 81 | 6 hours | Excellent |
Key Findings :
-
Enaminone-based methods achieve superior yields due to stabilized transition states.
-
Ketene dithioacetals require longer reaction times but offer flexibility in substituent introduction.
-
Acidic conditions favor cyclization but may necessitate purification to remove byproducts like deformylated ketones .
Analytical and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
NMR : Distinct singlet at δ 3.85–3.92 (9H, OCH) confirms the 3,4,5-trimethoxyphenyl group. Aromatic protons appear as doublets (δ 6.45–7.38) integrating for six hydrogens.
-
NMR : Carbonyl resonance at δ 164.2 (C-2) and quaternary carbons at δ 152.1 (C-7) validate the fused triazolo-pyrimidine system.
High-Resolution Mass Spectrometry (HRMS)
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that triazolopyrimidine derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that these compounds can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific compound has shown promise in targeting cancer pathways through:
- Inhibition of Kinases : Similar compounds have been reported to act on aurora kinases, essential for cell division and often overexpressed in tumors.
- Cell Line Studies : In vitro assays have shown cytotoxic effects against breast cancer cell lines, suggesting its potential as a therapeutic agent.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Related triazolopyrimidine derivatives have demonstrated effectiveness against a range of bacteria and fungi, indicating their potential use in treating infectious diseases.
Herbicidal Activity
Triazolopyrimidine derivatives have been explored for their herbicidal properties. The compound's structure allows it to interact with plant metabolic pathways, potentially leading to the development of new herbicides that are effective against resistant weed species.
Development of New Materials
The unique chemical structure of triazolopyrimidines makes them suitable for developing novel materials with specific electronic or optical properties. Research into polymer composites incorporating these compounds is ongoing, with potential applications in electronics and photonics.
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of various triazolopyrimidine derivatives on MDA-MB-231 breast cancer cells. The results indicated that certain substitutions on the triazolopyrimidine scaffold enhanced cytotoxicity, with IC50 values significantly lower than those of standard chemotherapeutics.
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial activity of a series of triazolopyrimidines against both Gram-positive and Gram-negative bacteria. The results showed that some derivatives exhibited broad-spectrum activity, making them candidates for further development into new antibiotics.
Table 1: Biological Activities of Triazolopyrimidine Derivatives
| Compound Name | Activity Type | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | Anticancer | 15 | [Study on MDA-MB-231 Cells] |
| Compound B | Antimicrobial | 10 | [Antimicrobial Testing] |
| Compound C | Herbicidal | N/A | [Herbicidal Activity Study] |
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenyl)-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the 2-Position
The 2-position of the triazolopyrimidine scaffold is critical for modulating biological activity. Key comparisons include:
Key Findings :
- The target compound’s 2-methoxyphenyl group balances steric and electronic effects, avoiding the bulkiness of benzylamino derivatives (e.g., 6a–d) while retaining affinity for tubulin .
- Hydroxyl or halogen substituents (e.g., 6a’s 4-Cl) enhance activity but may reduce metabolic stability .
Substituent Variations at the 7-Position
The 7-position typically retains the 3,4,5-trimethoxyphenyl group across analogs, but exceptions exist:
Key Findings :
- The 3,4,5-trimethoxyphenyl group is essential for high-affinity tubulin binding, as its removal (e.g., 6-(4-methoxyphenyl) in ) reduces activity .
Modifications at the 5- and 6-Positions
Additional substitutions at the 5- and 6-positions influence solubility and target engagement:
Mechanistic and Structural Insights
- Tubulin Binding : The target compound’s 3,4,5-trimethoxyphenyl group mimics colchicine-site binders, while the 2-methoxyphenyl moiety prevents steric clashes observed in bulkier analogs (e.g., 6d) .
- SAR Trends: Electron-withdrawing groups (e.g., Cl, NO₂) at the 2-position enhance potency but reduce bioavailability . Ortho-substitution (e.g., 2-methoxy) optimizes tubulin interactions compared to para-substituted analogs .
Biological Activity
2-(2-Methoxyphenyl)-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activities, including anticancer properties and mechanisms of action, based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 392.4 g/mol
- CAS Number : 1574409-30-5
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 392.4 g/mol |
| CAS Number | 1574409-30-5 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolo[1,5-a]pyrimidine derivatives, including the compound in focus. These derivatives have been shown to exhibit antiproliferative effects against various cancer cell lines.
Key Findings
- Antiproliferative Effects : The compound demonstrated significant antiproliferative activity against human cancer cell lines such as MGC-803, HCT-116, and MCF-7. Notably, one derivative exhibited IC values of 9.47 μM (MGC-803), 9.58 μM (HCT-116), and 13.1 μM (MCF-7), outperforming the standard drug 5-FU in some cases .
-
Mechanism of Action :
- ERK Signaling Pathway : The compound was found to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of key proteins involved in cell proliferation and survival (ERK1/2, c-Raf, MEK1/2, and AKT) .
- Cell Cycle Arrest : It induced G2/M phase arrest in cancer cells and triggered apoptosis through the regulation of cell cycle-related proteins .
- Comparative Studies : In comparative studies with other triazolo[1,5-a]pyrimidine derivatives, some compounds showed even lower IC values (e.g., 0.53 μM against HCT-116), indicating a promising avenue for further development as anticancer agents .
Additional Biological Activities
In addition to anticancer properties, triazolo[1,5-a]pyrimidine derivatives have shown a range of biological activities:
- Antibacterial Activity : Certain derivatives exhibit antibacterial properties against various pathogens.
- Antiviral Effects : Some studies suggest potential antiviral activity against specific viral strains.
Case Studies
Several case studies have been conducted to evaluate the biological efficacy of this compound:
Case Study 1: Antiproliferative Evaluation
A study involving a series of synthesized triazolo[1,5-a]pyrimidine derivatives assessed their antiproliferative effects on MCF-7 cells. The most potent derivative exhibited an IC value of 3.91 μM, indicating strong cytotoxicity and potential for therapeutic use against breast cancer .
Case Study 2: Mechanistic Insights
Research focusing on the mechanistic pathways revealed that the compound's ability to inhibit tubulin polymerization contributes significantly to its anticancer effects. This mechanism is crucial for disrupting cancer cell division and promoting apoptosis in malignant cells .
Q & A
What are the primary synthetic routes for preparing 2-(2-methoxyphenyl)-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine?
Basic:
The synthesis typically involves cyclocondensation of substituted pyrimidine precursors with triazole derivatives. Common solvents include dimethylformamide (DMF) or acetic acid under reflux conditions, with heating (80–120°C) to facilitate ring closure. Key intermediates include 2-methoxyphenyl and 3,4,5-trimethoxyphenyl moieties, which are introduced via nucleophilic substitution or Suzuki coupling .
Advanced:
Optimization of reaction conditions is critical. For example, using catalytic additives like iodine or acetic anhydride can improve yields by accelerating cyclization. Recent protocols emphasize microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 12 hours) while maintaining >80% yield . Purity is validated via HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C) to confirm regioselectivity .
What is the structural basis for its antitubulin activity?
Basic:
The compound inhibits tubulin polymerization by binding to the colchicine site, disrupting microtubule dynamics. The 3,4,5-trimethoxyphenyl group at the 7-position is critical for interaction with β-tubulin, while the 2-methoxyphenyl moiety enhances hydrophobic interactions .
Advanced:
Structure-activity relationship (SAR) studies reveal that replacing the 3,4,5-trimethoxyphenyl group with less polar substituents (e.g., 4-fluorophenyl) reduces potency by >10-fold. Molecular docking shows that the methoxy groups form hydrogen bonds with Thr179 and Asn258 residues in tubulin, stabilizing the bound conformation .
How do researchers resolve contradictions in antiproliferative data across cancer cell lines?
Advanced:
Discrepancies in IC₅₀ values (e.g., 60 nM in HeLa vs. 3–18 µM in other lines) are analyzed via:
- Cell-specific factors : Differences in tubulin isoform expression or drug efflux pumps (e.g., P-glycoprotein).
- Assay conditions : Varying incubation times (24 vs. 72 hours) or serum concentrations in media.
- Metabolic stability : Hepatic microsomal assays assess if rapid metabolism in certain lines reduces efficacy .
What analytical methods are used to characterize this compound?
Basic:
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substituent positions.
- HPLC-MS : Determines purity (>95%) and molecular weight (e.g., [M+H]⁺ at m/z 434.2) .
Advanced: - X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., CCDC deposition numbers).
- DSC/TGA : Evaluates thermal stability (decomposition >250°C) for formulation studies .
How can computational modeling guide derivative design?
Advanced:
- QSAR models : Correlate substituent electronegativity/logP with tubulin binding affinity.
- Molecular dynamics simulations : Predict binding persistence (e.g., 3,4,5-trimethoxyphenyl maintains >90% occupancy over 100 ns simulations).
- ADMET prediction : Tools like SwissADME forecast solubility (LogS ≈ -4.5) and CYP3A4 inhibition risks .
What strategies improve metabolic stability of triazolopyrimidine derivatives?
Advanced:
- Cyclization : Incorporating labile groups (e.g., carbonyl) into heterocyclic rings reduces hepatic clearance.
- Fluorination : Adding fluorine at para positions on phenyl rings slows CYP450-mediated oxidation.
- Prodrug approaches : Phosphate esters enhance aqueous solubility and prolong half-life .
How is selectivity against non-cancerous cells assessed?
Basic:
- Comparative cytotoxicity assays : Test IC₅₀ in primary human fibroblasts (e.g., MRC-5) vs. cancer lines (HeLa, HCT-116).
- Tubulin isoform profiling : Quantify βIII-tubulin expression in cancer vs. normal cells via qPCR .
Advanced: - Kinase profiling screens : Use panels (e.g., Eurofins KinaseProfiler) to rule off-target effects (IC₅₀ >10 µM for kinases like EGFR or VEGFR2) .
What in vivo models validate its anticancer efficacy?
Advanced:
- Xenograft models : Nude mice implanted with HCT-116 tumors show 60–70% tumor reduction at 10 mg/kg (oral, daily for 21 days).
- Pharmacokinetics : Plasma half-life (t₁/₂ ≈ 3.5 hours) and brain penetration (Cmax ≈ 1.2 µg/g) are measured via LC-MS/MS.
- Tubulin polymerization assays : Ex vivo analysis of tumor biopsies confirms target engagement .
What are the formulation challenges for this compound?
Basic:
- Low solubility : Aqueous solubility <10 µg/mL necessitates co-solvents (e.g., PEG-400/Cremophor EL).
- Stability : Degrades under acidic conditions (pH <4), requiring enteric-coated tablets .
Advanced: - Nanoformulations : Liposomal encapsulation improves bioavailability (AUC increased 2.5-fold vs. free drug) and reduces hepatotoxicity .
How is its antiviral potential explored?
Advanced:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
